

Technical Guide: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
CAS No.:	854382-74-4
Cat. No.:	B12906653

[Get Quote](#)

Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Part 1: Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily in the synthesis of oxime ethers and

-alkoxy amide derivatives. Its structural core features a cyclopropyl group separated by an ethyl linker, a motif increasingly favored in modern drug discovery. The cyclopropyl moiety acts as a bioisostere for isopropyl or sec-butyl groups, offering enhanced metabolic stability (blocking P450

-hydroxylation) and improved lipophilicity without significant steric penalty.

This guide details the chemical identity, validated synthesis protocols, and strategic applications of this compound, providing a self-contained resource for laboratory

implementation.

Part 2: Chemical Identity & Properties

Nomenclature & Identification

Parameter	Technical Detail
IUPAC Name	-(2-Cyclopropylethyl)hydroxylamine hydrochloride
Common Synonyms	2-Cyclopropylethoxyamine HCl; (Aminoxy)ethylcyclopropane hydrochloride
CAS Number (Free Base)	854383-24-7 (Note: Salt forms often share the parent CAS in catalogs, though specific salt CASs may exist internally)
Molecular Formula	
Molecular Weight	137.61 g/mol (Salt); 101.15 g/mol (Free Base)
SMILES (Free Base)	C1CC1CCON
InChI Key	LZPINMBRDCUBEF-UHFFFAOYSA-N

Physical Properties

Property	Value / Description
Appearance	White to off-white crystalline solid (Hygroscopic)
Solubility	High in Water, Methanol, DMSO; Low in Hexanes, Toluene
Melting Point	Typically 150–160 °C (Decomposition); Derivative dependent
Acidity (pKa)	~4.5–5.0 (Protonated hydroxylamine group)
Storage	Desiccate at -20°C; Inert atmosphere (Argon/Nitrogen) recommended

Part 3: Synthesis & Production Protocols

Two primary routes are established for the synthesis of O-substituted hydroxylamines: Alkylation and the Mitsunobu Reaction. The Mitsunobu route is preferred for high-purity lab-scale synthesis as it avoids O/N-dialkylation side products common in direct alkylation.

Route A: Mitsunobu Protocol (Recommended)

Mechanism: Stereospecific alkylation of

-hydroxyphthalimide followed by hydrazinolysis.

Reagents:

- Substrate: 2-Cyclopropylethanol [CAS: 2566-44-1]
- Nucleophile:
 - Hydroxyphthalimide (NHP)
- Coupling Agents: Triphenylphosphine (
) , Diisopropyl azodicarboxylate (DIAD)
- Deprotection: Hydrazine hydrate (
)
- Salt Formation: 4M HCl in Dioxane^[1]

Step-by-Step Methodology:

- Coupling Reaction:
 - Charge a flame-dried flask with 2-Cyclopropylethanol (1.0 equiv),
-Hydroxyphthalimide (1.1 equiv), and
(1.1 equiv) in anhydrous THF (0.2 M).
 - Cool to 0°C under

- Add DIAD (1.1 equiv) dropwise over 30 minutes.
- Warm to room temperature (RT) and stir for 12–16 hours.
- Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for consumption of alcohol.
- Workup: Concentrate in vacuo. Triturate residue with cold MeOH or purify via silica gel chromatography to isolate the Phthalimide Intermediate.
- Deprotection (Hydrazinolysis):
 - Dissolve the intermediate in MeOH/DCM (10:1).
 - Add Hydrazine hydrate (2.5 equiv) at 0°C.
 - Stir at RT for 2–4 hours. A white precipitate (phthalhydrazide) will form.
 - Filtration: Filter off the solid by-product. Wash the pad with
 - Extraction: Concentrate the filtrate, resuspend in
 - , and filter again to ensure removal of all phthalhydrazide.
- Salt Formation:
 - Cool the ethereal solution of the free amine to 0°C.
 - Add 4M HCl in Dioxane (1.1 equiv) dropwise.
 - The hydrochloride salt will precipitate immediately.
 - Isolation: Filter the solid, wash with cold
 - , and dry under high vacuum.

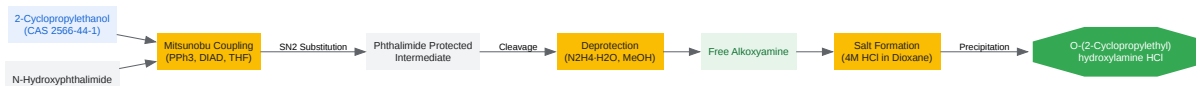
Route B: Direct Alkylation (Alternative)

Reagents: 2-Cyclopropylethyl bromide [CAS: 36982-56-6],

-Hydroxyphthalimide, DBU or

- Note: Requires rigorous control of stoichiometry to prevent bis-alkylation. Generally lower yield than Mitsunobu but uses cheaper reagents.

Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Validated synthetic pathway via Mitsunobu coupling to ensure mono-alkylation and high purity.

Part 4: Applications in Drug Discovery

The "Alkoxyamine" Pharmacophore

O-substituted hydroxylamines are critical nucleophiles used to generate Oxime Ethers (

).

This linkage is isosteric to an ether but possesses unique electronic properties:

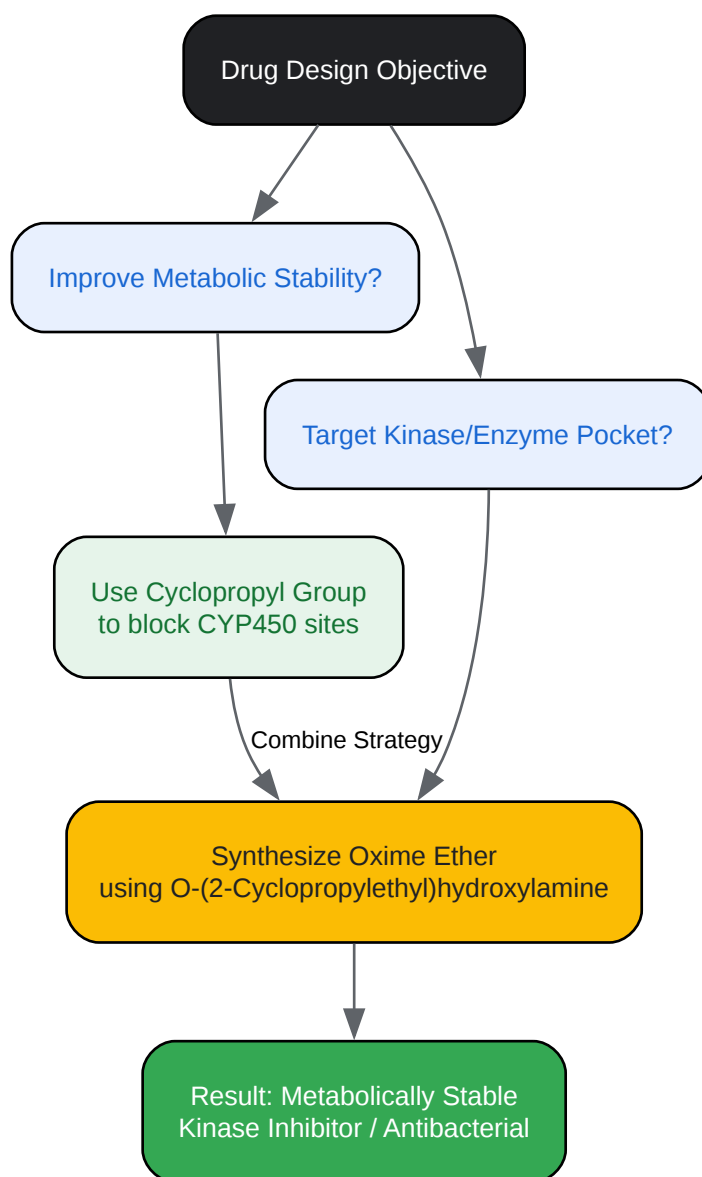
- Hydrolytic Stability: More stable than imines.
- Metabolic Resistance: The bond is resistant to many esterases and amidases.
- Geometry: Fixes the side chain in a specific vector relative to the core scaffold.

The Cyclopropyl Advantage

Incorporating the 2-cyclopropylethyl group specifically offers:

- **Lipophilicity Modulation:** Increases moderately, improving membrane permeability compared to simple ethyl/methyl chains.
- **Conformational Restriction:** The cyclopropyl ring adds rigidity compared to an isopropyl group, potentially reducing the entropic cost of binding to a protein pocket.
- **Metabolic Blocking:** The cyclopropyl group is a known "metabolic bumper," protecting the terminal position from oxidation.

Decision Logic for Usage



[Click to download full resolution via product page](#)

Figure 2: Strategic decision tree for deploying O-(2-Cyclopropylethyl)hydroxylamine in lead optimization.

Part 5: Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following data profile should be expected:

- NMR (400 MHz,

):

- 10.9–11.1 (br s, 3H,)
- 4.05 (t, Hz, 2H,)
- 1.55 (q, Hz, 2H,)
- 0.7–0.8 (m, 1H, Cyclopropyl CH)
- 0.40–0.45 (m, 2H, Cyclopropyl)
- 0.05–0.10 (m, 2H, Cyclopropyl)

- Mass Spectrometry (ESI+):

- Calculated

: 102.09

- Observed: 102.1

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Specific Risk: Hydroxylamine salts are potential sensitizers. Avoid inhalation of dust.[2]

- Thermal Stability: Warning: Hydroxylamine derivatives can exhibit autocatalytic decomposition at high temperatures. Do not heat the bulk solid above 100°C.

Storage Protocol

- Container: Amber glass vial with a Teflon-lined cap.
- Environment: Store under Argon or Nitrogen.
- Temperature: -20°C (Long term) or 2–8°C (Active use).
- Hygroscopicity: The HCl salt is hygroscopic; equilibrate to room temperature before opening to prevent water uptake, which degrades the reagent.

References

- PubChem.O-(2-cyclopropylethyl)hydroxylamine (Compound). National Library of Medicine. Accessed Feb 17, 2026. [\[Link\]](#)
- Google Patents.WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof.
- Gardarsdottir, H.Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 2024.[3] (Context on cyclopropyl bioisosteres). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 2. WERCS Studio - Application Error [\[assets.thermofisher.com\]](https://assets.thermofisher.com)
- 3. longdom.org [\[longdom.org\]](https://longdom.org)

- To cite this document: BenchChem. [Technical Guide: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12906653/docs#technical-guide-o-2-cyclopropylethyl-hydroxylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)